3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine
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Overview
Description
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H10F2N2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoropyridine and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial Production Methods
In an industrial setting, the production of this compound dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, making it relevant in the study of neurological diseases
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-(pyrrolidin-2-yl)pyridine: The parent compound without the dihydrochloride salt.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Uniqueness
This compound dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H10F2N2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-4-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2 |
InChI Key |
XTLYYKRITNPJGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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